![molecular formula C10H14BNO4S2 B1438489 (4-(Thiomorpholinosulfonyl)phenyl)boronic acid CAS No. 871329-69-0](/img/structure/B1438489.png)
(4-(Thiomorpholinosulfonyl)phenyl)boronic acid
Overview
Description
“(4-(Thiomorpholinosulfonyl)phenyl)boronic acid” is a chemical compound that has gained significant attention from the scientific community in recent years. It is a useful research chemical for the preparation of biologically and pharmacologically active molecules .
Synthesis Analysis
The synthesis of borinic acids often relies on the addition of organometallic reagents to boranes . The reaction of the Grignard of 14 with B (OMe) 3 produced boronic ester 15, which was in situ reacted with the other Grignard (i.e., 18) derived from p-bromostyrene .Molecular Structure Analysis
The molecular formula of “(4-(Thiomorpholinosulfonyl)phenyl)boronic acid” is C10H14BNO4S2 . The InChI code is 1S/C10H14BNO4S2/c13-11 (14)9-1-3-10 (4-2-9)18 (15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 .Chemical Reactions Analysis
Boronic acids, including “(4-(Thiomorpholinosulfonyl)phenyl)boronic acid”, are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .Physical And Chemical Properties Analysis
“(4-(Thiomorpholinosulfonyl)phenyl)boronic acid” has a molecular weight of 287.17 g/mol . It is a solid at room temperature . The density of this compound is 1.5±0.1 g/cm3 .Scientific Research Applications
Sensing Applications
Phenylboronic acids (PBAs) are known for their ability to selectively recognize cis-diol containing molecules such as nucleosides, catechols, saccharides, and glycoproteins through a reversible covalent reaction . This property makes them useful in sensing applications, particularly in the detection of biological markers and analytes.
Diagnostic Tools
The unique chemistry of PBAs has been utilized in diagnostic applications, especially due to their interaction with sialic acid, which is a new class of molecular targets . This interaction can be leveraged for the development of diagnostic tools that can detect diseases associated with altered levels of sialic acid.
Therapeutic Applications
PBAs have been explored for therapeutic applications due to their ability to bind with various biological molecules. The compound could potentially be used in drug delivery systems, targeting specific cells or tissues by recognizing and binding to certain molecular structures .
Mechanism of Action
Safety and Hazards
The safety information for “(4-(Thiomorpholinosulfonyl)phenyl)boronic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Boronic acids, including “(4-(Thiomorpholinosulfonyl)phenyl)boronic acid”, are being increasingly used in diverse areas of research. This includes their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . Future research will likely continue to explore these interactions and applications.
properties
IUPAC Name |
(4-thiomorpholin-4-ylsulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S2/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGGFXZKSGGVQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCSCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223109 | |
Record name | B-[4-(4-Thiomorpholinylsulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101223109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
871329-69-0 | |
Record name | B-[4-(4-Thiomorpholinylsulfonyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871329-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-(4-Thiomorpholinylsulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101223109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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